2-(Pyrrolidin-1-yl)ethanamine dihydrochloride
Overview
Description
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, also known as 2-PYRROLIDINOETHYLAMINE 2HCL, is a chemical compound with the molecular formula C6H16Cl2N2 . It is used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .
Synthesis Analysis
The synthesis of this compound involves the reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The InChI code for this compound isInChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H
. Chemical Reactions Analysis
The compound may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .Physical and Chemical Properties Analysis
The compound has a molecular weight of 187.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 186.0690539 g/mol . The topological polar surface area of the compound is 29.3 Ų . The compound has a heavy atom count of 10 . The compound is solid at 20 degrees Celsius . The melting point of the compound is between 111.0 to 115.0 °C .Scientific Research Applications
DNA Binding and Cytotoxicity
- Application in DNA Interaction and Anticancer Activity : Cu(II) complexes of tridentate ligands, including variations of pyrrolidin-1-yl ethanamine, have been studied for their DNA-binding properties and cytotoxic effects on cancer cells. One such study by Kumar et al. (2012) revealed that these complexes show good DNA binding propensity and induce minor structural changes in calf thymus DNA. They also demonstrated moderate cytotoxicity against different cancer cell lines, which highlights their potential in anticancer research (Kumar et al., 2012).
Corrosion Inhibition
- Role in Corrosion Inhibition : The study by Das et al. (2017) investigated cadmium(II) Schiff base complexes, including ligands derived from pyrrolidin-1-yl ethanamine, for their corrosion inhibition properties on mild steel. These complexes showed significant inhibition activity, particularly in the presence of azide, indicating their potential application in corrosion engineering and materials science (Das et al., 2017).
Analytical Chemistry
- Analytical Applications in Pharmaceuticals : In the pharmaceutical industry, related substances to pyrrolidin-1-yl ethanamine are analyzed in betahistine hydrochloride tablets. Zhu Ron (2015) established a method to determine these substances, indicating the importance of this compound in quality control and pharmaceutical analysis (Zhu Ron, 2015).
Catalysis
- Catalytic Applications : Research by Zulu et al. (2020) on palladium(II) complexes of (pyridyl)imine ligands, related to pyrrolidin-1-yl ethanamine, showed these complexes to be effective catalysts in the methoxycarbonylation of olefins. This illustrates their utility in catalytic processes, particularly in organic synthesis (Zulu et al., 2020).
Material Science
- Use in Material Science : Nyamato et al. (2016) explored nickel(II) complexes chelated by (amino)pyridine ligands, similar in structure to pyrrolidin-1-yl ethanamine, for ethylene oligomerization. This research contributes to the understanding of complex materials and their applications in industrial chemistry (Nyamato et al., 2016).
Safety and Hazards
The compound causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If eye irritation persists, get medical advice or attention . If it comes in contact with skin, wash with plenty of water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with target proteins, leading to different biological profiles .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological pathways due to their versatile structure .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can modulate protein-protein interactions, impacting cellular signaling pathways and metabolic processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels and signaling . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, altering their activity and function. For instance, it can inhibit enzymes involved in neurotransmitter degradation, leading to increased neurotransmitter levels . Additionally, this compound can activate certain signaling pathways by binding to receptors and modulating their activity . These interactions result in changes in gene expression, affecting various cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have also been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, this compound can affect the balance of neurotransmitter levels by altering their synthesis and degradation rates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its overall efficacy and function.
Properties
IUPAC Name |
2-pyrrolidin-1-ylethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLQUSMPBPVMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672577 | |
Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65592-36-1 | |
Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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